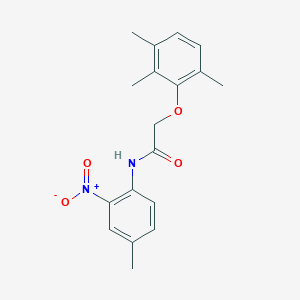
2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, also known as ATTA, is a novel compound that has gained attention in scientific research due to its potential as a therapeutic agent. ATTA belongs to the class of 1,2,4-triazole derivatives, which have been extensively studied for their diverse biological activities.
作用机制
The mechanism of action of 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid is not fully understood, but it is believed to involve multiple pathways. 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid also activates the Nrf2/ARE pathway, which is a cellular defense mechanism against oxidative stress. Additionally, 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of inflammatory markers such as COX-2, iNOS, and PGE2. 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid also increases the activity of antioxidant enzymes such as SOD, CAT, and GPx, which protect cells from oxidative damage. Moreover, 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid has been shown to inhibit the proliferation and migration of cancer cells, induce cell cycle arrest, and promote apoptosis.
实验室实验的优点和局限性
2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and has good stability under normal laboratory conditions. 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid is also soluble in common organic solvents such as DMSO and ethanol, which makes it easy to prepare stock solutions. However, 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid has some limitations for lab experiments. It has low water solubility, which makes it difficult to use in aqueous-based assays. Additionally, 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid has not been extensively studied in vivo, which limits its potential for translational research.
未来方向
There are several future directions for the study of 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid. Firstly, more studies are needed to investigate the in vivo efficacy and safety of 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid. Secondly, the molecular targets and signaling pathways involved in the biological activities of 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid need to be elucidated. Thirdly, the potential of 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid as a drug candidate for the treatment of inflammatory diseases and cancer needs to be explored further. Fourthly, the development of new derivatives of 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid with improved solubility and potency could enhance its therapeutic potential. Lastly, the use of 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid in combination with other drugs or therapies could lead to synergistic effects and improved clinical outcomes.
Conclusion
In conclusion, 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid is a novel compound that has shown promise as a therapeutic agent in various scientific research fields. Its anti-inflammatory, antioxidant, and anticancer activities make it a potential drug candidate for the treatment of several chronic diseases. The synthesis method of 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid is relatively simple, and it has good stability under normal laboratory conditions. However, more studies are needed to investigate the in vivo efficacy and safety of 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, as well as its molecular targets and signaling pathways. The development of new derivatives of 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid with improved solubility and potency could enhance its therapeutic potential.
合成方法
The synthesis of 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid involves a multi-step process that starts with the reaction of 2-mercaptoacetic acid with ethyl chloroacetate to form ethyl 2-(methylthio)acetate. This intermediate is then reacted with hydrazine hydrate to produce 2-(methylthio)acetylhydrazide. The final step involves the reaction of 2-(methylthio)acetylhydrazide with allyl bromide and 2-thiophenecarboxaldehyde in the presence of sodium hydroxide to yield 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid.
科学研究应用
2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid has been studied for its potential as a therapeutic agent in various scientific research fields. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid has also been shown to scavenge free radicals and protect cells from oxidative stress, which is implicated in the development of several chronic diseases. Furthermore, 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid has demonstrated cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancer.
属性
产品名称 |
2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid |
|---|---|
分子式 |
C11H11N3O2S2 |
分子量 |
281.4 g/mol |
IUPAC 名称 |
2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C11H11N3O2S2/c1-2-5-14-10(8-4-3-6-17-8)12-13-11(14)18-7-9(15)16/h2-4,6H,1,5,7H2,(H,15,16) |
InChI 键 |
RZBIEHOZMMNIEF-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=NN=C1SCC(=O)O)C2=CC=CS2 |
规范 SMILES |
C=CCN1C(=NN=C1SCC(=O)O)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperidine](/img/structure/B255078.png)



![4-{[(2,3,6-Trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B255088.png)




![Methyl 2-{[3-(5-bromo-2-hydroxyphenyl)-2-cyanoacryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255098.png)

![3-[(Z)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol](/img/structure/B255102.png)
![9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255106.png)
![7-Methyl-2-(4-morpholinyl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B255107.png)